molecular formula C9H10F3N3O B14915764 n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide

n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide

Cat. No.: B14915764
M. Wt: 233.19 g/mol
InChI Key: FMYBKGHIHKNWJD-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a trifluoromethyl group and an acetamide side chain bearing a cyclopropyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring may influence conformational rigidity and binding interactions.

Properties

Molecular Formula

C9H10F3N3O

Molecular Weight

233.19 g/mol

IUPAC Name

N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)7-3-4-15(14-7)5-8(16)13-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,16)

InChI Key

FMYBKGHIHKNWJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C=CC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide typically involves the reaction of cyclopropylamine with 3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Biological Activity

n-Cyclopropyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a novel compound that has garnered attention for its potential biological activity. This compound features a cyclopropyl group, a trifluoromethyl group, and a pyrazolyl moiety, which are known to influence pharmacological properties. Understanding its biological activity is crucial for its potential application in medicinal chemistry and drug development.

The molecular formula of this compound is C9H10F3N3O, with a molecular weight of 233.19 g/mol. The structure includes functional groups that are significant for biological interactions.

Property Value
Molecular FormulaC9H10F3N3O
Molecular Weight233.19 g/mol
IUPAC NameN-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
InChIInChI=1S/C9H10F3N3O/c10-9(11,12)7-3-4-15(14-7)5-8(16)13-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,16)

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylamine with 3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is performed under controlled conditions to yield high purity products.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound:

Antiparasitic Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, the inclusion of the cyclopropyl group in similar structures has been shown to maintain or enhance activity against various parasites. In comparative studies, derivatives with cyclopropyl groups demonstrated EC50 values indicating potent activity:

Compound EC50 (μM)
N-cyclopropyl derivative0.023
N-trifluoroethyl derivative0.18

These results suggest that this compound may possess similar or enhanced antiparasitic properties due to its unique structural features.

Enzyme Inhibition

The trifluoromethyl group is known to enhance the potency of compounds by improving their interaction with target enzymes. For example, compounds containing this group have shown increased inhibition rates on enzymes such as reverse transcriptase and serotonin uptake mechanisms. This suggests that this compound could be effective in modulating enzyme activities relevant to various diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds similar to this compound:

  • Study on Metabolic Stability : In vitro studies showed that modifications in the pyrazole ring significantly affected metabolic stability and aqueous solubility. Compounds with cyclopropyl substitutions maintained favorable pharmacokinetic profiles while exhibiting potent biological activity.
  • Antiparasitic Efficacy : A recent study demonstrated that derivatives with cyclopropyl groups had lower EC50 values compared to their non-cyclopropyl counterparts, suggesting enhanced antiparasitic efficacy and potential for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazole-Acetamide Scaffolds

  • Compound 167 ():

    • Structure: Contains a 3-cyclopropyl-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-1-yl acetamide group.
    • Key Differences: The pyrazole ring in 167 has additional substituents (hydroxyethyl and methyl groups) compared to the target compound’s simpler trifluoromethyl and cyclopropyl arrangement. These substituents likely alter solubility and hydrogen-bonding capacity, impacting pharmacokinetics .
  • Enamine Building Block (): Structure: 2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide. Key Differences: The acetamide side chain includes a chloro substituent instead of a cyclopropyl group.

Functional Analogs with Trifluoromethyl-Pyrazole Moieties

  • Mavacoxib ():
    • Structure: 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
    • Key Differences: Replaces the acetamide group with a sulfonamide and adds a fluorophenyl ring. Mavacoxib’s sulfonamide group enhances hydrogen-bonding interactions with target enzymes (e.g., COX-2), contributing to its anti-inflammatory activity. The absence of a sulfonamide in the target compound may limit similar biological applications .

Comparative Data Table

Compound Name Core Structure Substituents (Pyrazole) Acetamide/Amide Group Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Pyrazole-acetamide 3-CF₃, 1-cyclopropyl Cyclopropyl-acetamide ~265.2 (estimated) Potential kinase inhibition
Compound 167 Pyrazole-acetamide 3-Cyclopropyl, 4-hydroxyethyl Complex tertiary amine linkage ~700+ (complex structure) Kinase inhibitor candidate
Enamine Building Block Pyrazole-acetamide 5-Cyclopropyl, 3-CF₃ 2-chloro-propan-2-yl 313.7 Synthetic intermediate
Mavacoxib Pyrazole-sulfonamide 3-CF₃, 4-fluorophenyl Benzenesulfonamide 385.3 Anti-inflammatory drug

Research Findings and Implications

  • Substituent Effects :
    • Trifluoromethyl (CF₃) : Enhances metabolic stability and hydrophobic interactions in all compounds .
    • Cyclopropyl : In the target compound, this group may reduce steric hindrance compared to bulkier substituents (e.g., hydroxyethyl in 167 ), improving membrane permeability .
  • Hydrogen Bonding : highlights that pyrazole-acetamide derivatives can form hydrogen-bonding networks via the acetamide carbonyl and pyrazole nitrogen atoms, influencing crystal packing and solubility .
  • Biological Activity : Mavacoxib’s success as a COX-2 inhibitor suggests that trifluoromethyl-pyrazole derivatives are viable drug candidates, though the target compound’s acetamide group may shift its target specificity compared to sulfonamides .

Q & A

Basic: What are the standard synthetic routes for n-cyclopropyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves a nucleophilic substitution or coupling reaction between a cyclopropylamine derivative and a pre-functionalized pyrazole-acetic acid intermediate. For example:

Pyrazole Activation : The 3-(trifluoromethyl)-1H-pyrazole is first activated at the 1-position via alkylation with chloroacetic acid derivatives.

Amide Coupling : The activated pyrazole-acetic acid is then coupled with cyclopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:
A multi-technique approach is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the cyclopropyl group (δ ~1.2–1.5 ppm for cyclopropyl protons) and trifluoromethyl resonance (δ ~120–125 ppm in 19^19F NMR) .
  • Mass Spectrometry : High-resolution LC-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 304.12) .
  • X-ray Crystallography : SHELXL software refines crystal structures to resolve bond lengths and angles, particularly for the pyrazole-acetamide backbone .

Advanced: How can hydrogen-bonding patterns in the crystal lattice influence its physicochemical properties?

Methodological Answer:
Hydrogen-bonding networks (e.g., N–H···O or C–H···F interactions) are analyzed via graph set analysis (Etter’s formalism) to classify motifs like chains (C), rings (R), or dimers (D). For example:

  • Dimer Formation : Strong N–H···O bonds between acetamide groups create centrosymmetric dimers, enhancing thermal stability .
  • Solvent Interactions : Polar solvents (e.g., DMSO) disrupt these networks, altering solubility. Use single-crystal XRD with SHELX to map these interactions .

Advanced: What experimental strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions often arise from impurities or assay conditions. Mitigation strategies include:

Purity Validation : Use orthogonal methods (HPLC, 1^1H NMR) to confirm >98% purity, as residual solvents (e.g., DMF) can interfere with biological assays .

Assay Standardization :

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear effects.
  • Positive Controls : Compare with known PDK1 inhibitors (e.g., OSU03012) to validate target engagement .

Computational Cross-Check : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., PDK1), correlating with experimental IC50_{50} values .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

QSPR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with ADME properties using tools like MOE or Schrödinger.

  • Example: Increasing cyclopropyl substituent bulkiness reduces metabolic clearance in hepatic microsomal assays .

Metabolic Hotspot Prediction : CYP450 metabolism is predicted via in silico tools (e.g., StarDrop). Fluorine atoms at the pyrazole 3-position reduce oxidative degradation .

Solubility Optimization : COSMO-RS simulations predict solubility in biorelevant media (FaSSIF/FeSSIF), guiding salt or prodrug strategies .

Basic: What analytical techniques are critical for stability studies under varying pH and temperature?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours.
  • HPLC Monitoring : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to track degradation products (e.g., cyclopropylamine release) .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C typical for trifluoromethyl pyrazoles) .

Advanced: How do steric and electronic effects of the cyclopropyl group impact target binding?

Methodological Answer:

  • Steric Effects : The cyclopropyl group’s rigid, planar structure restricts conformational flexibility, favoring entropically driven binding to hydrophobic pockets (e.g., PDK1’s ATP-binding site) .
  • Electronic Effects : Electron-withdrawing trifluoromethyl groups increase the pyrazole’s acidity (pKa_a ~4.5), enhancing hydrogen-bond donor capacity to catalytic lysine residues .
  • Validation : Free-energy perturbation (FEP) calculations in Desmond quantify binding energy contributions (±1.5 kcal/mol for cyclopropyl vs. ethyl analogs) .

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